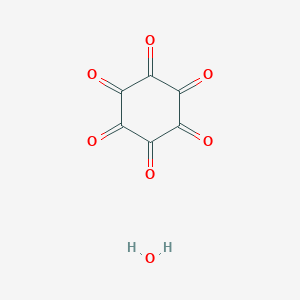Hexaketocyclohexane hydrate
CAS No.: 1894538-97-6
Cat. No.: VC8085199
Molecular Formula: C6H2O7
Molecular Weight: 186.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1894538-97-6 |
|---|---|
| Molecular Formula | C6H2O7 |
| Molecular Weight | 186.08 g/mol |
| IUPAC Name | cyclohexane-1,2,3,4,5,6-hexone;hydrate |
| Standard InChI | InChI=1S/C6O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h;1H2 |
| Standard InChI Key | OUXVUWQMYXFGDI-UHFFFAOYSA-N |
| SMILES | C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O |
| Canonical SMILES | C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O |
Introduction
Structural Characterization and Controversies
Table 1: Conflicting Structural and Physical Properties
The structural ambiguity arises from differing synthetic routes and analytical methodologies. Commercial samples labeled as hexaketocyclohexane octahydrate (C₆O₆·8H₂O) further complicate nomenclature, with studies suggesting these may represent hydrated forms of dodecahydroxycyclohexane .
Synthesis and Stability
Synthetic Routes
Three primary methods dominate the literature:
-
Oxidation of Cyclohexane Derivatives: Treatment of cyclohexane precursors with nitric acid or potassium permanganate yields crude hexaketocyclohexane hydrate, though purity varies significantly . Early methods described in military research (DTIC) involved nitric acid oxidation at low temperatures, producing a crystalline material prone to dehydration .
-
Glyoxal Condensation: A two-step process condenses glyoxal to tetrahydroxyquinone, followed by oxidation to yield the compound . This route, while scalable, requires stringent control to avoid over-oxidation.
-
Microwave-Assisted Synthesis: Recent protocols emphasize reduced reaction times and improved crystallinity, though yields remain suboptimal.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Nitric Acid Oxidation | 60–70 | 85–90 | Dehydration during purification; side products |
| Glyoxal Condensation | 75–80 | 90–95 | Requires toxic oxidants (e.g., CrO₃) |
| Microwave-Assisted | 50–60 | 95+ | High equipment costs; limited scalability |
Stability and Decomposition
The compound decomposes at temperatures above 95°C, releasing water and carbon dioxide . Solutions undergo rapid disproportionation and ring-opening reactions, limiting utility in aqueous environments . Refrigeration (2–8°C) is recommended for long-term storage .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume